3-phenyl-6-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3,4,5-Trimethoxybenzaldehyde 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone is a complex organic compound that combines the structural features of 3,4,5-trimethoxybenzaldehyde and a triazolopyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Laboratory Scale Synthesis:
Starting Materials: 3,4,5-Trimethoxybenzaldehyde and 3-phenyl[1,2,4]triazolo[4,3-b]pyridazine.
Reaction Conditions: The synthesis typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with the hydrazone derivative of 3-phenyl[1,2,4]triazolo[4,3-b]pyridazine under acidic or basic conditions.
Catalysts and Solvents: Commonly used catalysts include acetic acid or hydrochloric acid, and solvents such as ethanol or methanol are employed to facilitate the reaction.
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Industrial Production Methods:
Scale-Up Considerations: Industrial production may involve optimizing reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Safety and Environmental Concerns: Proper handling of reagents and waste management is crucial to minimize environmental impact and ensure worker safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound serves as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Activity: Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal activities, making them potential candidates for drug development.
Medicine:
Pharmaceutical Applications: The compound and its derivatives are investigated for their potential use in treating bacterial infections and other diseases.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as high thermal stability and specific electronic characteristics.
Mechanism of Action
Molecular Targets and Pathways:
- The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, involved in various biological pathways. For example, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the target compound, known for its use in the synthesis of various pharmaceuticals.
1,2,4-Triazolo[4,3-b]pyridazine Derivatives: These compounds share the triazolopyridazine core and exhibit similar biological activities, such as antibacterial and antifungal properties.
Uniqueness:
- The combination of 3,4,5-trimethoxybenzaldehyde with the triazolopyridazine moiety in a single molecule imparts unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H20N6O3 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
3-phenyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C21H20N6O3/c1-28-16-11-14(12-17(29-2)20(16)30-3)13-22-23-18-9-10-19-24-25-21(27(19)26-18)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,23,26)/b22-13+ |
InChI Key |
CLQUQGWSNTWHMW-LPYMAVHISA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Origin of Product |
United States |
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